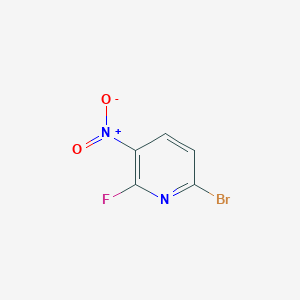

6-Bromo-2-fluoro-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both nature and synthetic chemistry. nih.govmdpi.com Its presence in essential natural products, such as vitamins like niacin and pyridoxine, and alkaloids, underscores its biological significance. nih.gov In the realm of drug discovery and medicinal chemistry, the pyridine motif is considered a "privileged scaffold" due to its frequent appearance in a diverse range of FDA-approved drugs. google.combldpharm.com The nitrogen atom in the ring can improve the aqueous solubility of a molecule, a desirable trait for pharmaceutical candidates. nih.gov It is estimated that the pyridine nucleus is a core component in over 7,000 existing drug molecules. google.com

Beyond pharmaceuticals, pyridine and its derivatives are indispensable in other areas of chemical science. They serve as important ligands in organometallic chemistry and are used in the development of functional nanomaterials and asymmetric catalysis. nih.gov The basicity of the pyridine nitrogen allows it to act as a catalyst or an acid scavenger in various chemical reactions. nih.gov

The Synergistic Influence of Halogen and Nitro Substituents on Pyridine Ring Systems

The introduction of halogen and nitro substituents onto the pyridine ring dramatically alters its electronic properties and reactivity. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the ring nitrogen atom. This makes it less reactive towards electrophilic substitution compared to benzene, with such reactions typically requiring harsh conditions. google.com

The addition of a strong electron-withdrawing group, such as a nitro (NO₂) group, further deactivates the ring towards electrophiles. google.comgoogle.com Concurrently, both the ring nitrogen and the nitro group strongly activate the pyridine system for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating group(s). google.com

Halogen atoms (like fluorine and bromine) also contribute to this electronic effect through induction, further withdrawing electron density. This synergistic effect of having both halogen and nitro substituents makes the pyridine ring highly susceptible to attack by nucleophiles. Furthermore, halogens like bromine are excellent leaving groups, providing a reactive handle for a variety of synthetic transformations, including numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) that are fundamental to modern organic synthesis. nih.gov The fluorine atom, while also electron-withdrawing, is less prone to displacement in SNAr reactions compared to heavier halogens, but its presence can significantly enhance the metabolic stability and bioavailability of potential drug candidates. sigmaaldrich.com

Overview of 6-Bromo-2-fluoro-3-nitropyridine's Position in Heterocyclic Chemistry Research

This compound (CAS Number: 1417333-87-9) is a strategically designed synthetic intermediate that embodies the reactive principles of halogenated nitropyridines. uantwerpen.bemdpi.com Its structure is primed for sequential and regioselective chemical modifications.

The positioning of the substituents makes it a highly versatile building block:

The nitro group at the 3-position, along with the ring nitrogen, strongly activates the 2- and 6-positions for nucleophilic attack.

The fluorine atom at the 2-position and the bromine atom at the 6-position are both excellent leaving groups for SNAr reactions. The differential reactivity between fluorine and bromine can potentially allow for selective substitution under carefully controlled conditions.

The bromine atom at the 6-position serves as a key functional group for introducing molecular complexity via metal-catalyzed cross-coupling reactions.

This trifunctionalized pyridine is a valuable precursor for creating a diverse library of more complex heterocyclic structures. For instance, related compounds like 2-amino-5-bromopyridine are used to synthesize 6-bromoimidazo[1,2-a]pyridine, a key intermediate for olprinone, a cardiotonic agent. google.com The reactivity of the halogenated nitropyridine scaffold is leveraged in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the bromo, fluoro, and nitro groups on the pyridine core of this compound makes it an important tool for medicinal chemists and researchers in organic synthesis aiming to construct novel and complex molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1417333-87-9 |

| Molecular Formula | C₅H₂BrFN₂O₂ |

| Molecular Weight | 220.98 g/mol |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 301.4±37.0 °C at 760 mmHg |

| Flash Point | 136.1±26.5 °C |

| LogP | 0.99 |

| Index of Refraction | 1.586 |

Properties

IUPAC Name |

6-bromo-2-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXKNCPLNMGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Nitropyridine

Established Synthetic Routes for Halogenated Nitropyridines

The construction of the 6-bromo-2-fluoro-3-nitropyridine scaffold relies on the strategic introduction of halogen and nitro substituents onto the pyridine (B92270) ring. Established methods typically involve sequential functionalization or nucleophilic substitution on pre-functionalized pyridine precursors.

Sequential Introduction of Halogens and Nitro Groups

A common and logical approach to substituted pyridines involves the stepwise introduction of the desired functional groups. In the context of halogenated nitropyridines, this often begins with the halogenation of a pyridine derivative followed by nitration, or vice-versa.

The nitration of halogenated pyridines is a well-established transformation. For instance, the synthesis of 2,6-dichloro-3-nitropyridine, a close analog of the target compound's precursor, is achieved by the nitration of 2,6-dichloropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. nih.govnih.govapolloscientific.co.uk The strong acidic conditions are necessary to activate the electron-deficient pyridine ring towards electrophilic nitration. Variations in the nitrating agent and reaction conditions have been explored to optimize yield and safety. For example, the use of fuming nitric acid or oleum can enhance the reaction rate. nih.govrsc.org

Similarly, the synthesis of brominated nitropyridines can be achieved through this sequential approach. The bromination of aminopyridines followed by nitration is a documented route to precursors for further functionalization. For example, 2-amino-5-bromopyridine can be nitrated to form 2-amino-5-bromo-3-nitropyridine, a potential precursor for the target molecule via a subsequent Sandmeyer-type reaction. rsc.org

Table 1: Representative Conditions for the Nitration of Dihalopyridines

| Starting Material | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloropyridine | Conc. HNO₃ / Conc. H₂SO₄ | - | 65 | 46 | apolloscientific.co.uk |

| 2,6-Dichloropyridine | KNO₃ / Conc. H₂SO₄ | - | 120 | 80 | nih.gov |

| 2,6-Dichloropyridine | Fuming HNO₃ / Conc. H₂SO₄ | - | 0 to 65 | Not specified | nih.gov |

| 2,6-Dichloropyridine | HNO₃ / Oleum | - | 85-150 | Not specified | rsc.org |

This table presents a selection of reported conditions and is not exhaustive.

Nucleophilic Substitution Strategies on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of functionalized pyridines, particularly those bearing electron-withdrawing groups like the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In a precursor such as 2,6-dibromo-3-nitropyridine or 2,6-dichloro-3-nitropyridine, both the C2 and C6 positions are activated.

The regioselectivity of nucleophilic substitution on 2,6-dihalo-3-nitropyridines is influenced by both electronic and steric factors. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net This kinetic preference for substitution at the C2 position is often observed, leading to the desired 2-substituted-6-halo-3-nitropyridine. researchgate.net

The synthesis of this compound can be envisioned through the selective monofluorination of 2,6-dibromo-3-nitropyridine. This transformation would typically employ a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a high-boiling point aprotic polar solvent like DMSO or DMF to facilitate the reaction.

Table 2: General Conditions for Nucleophilic Aromatic Substitution on Halopyridines

| Substrate | Nucleophile | Catalyst/Solvent | Temperature (°C) | Product | Reference |

| 2-Halopyridines | PhSNa | HMPA or NMP | ~100 | 2-Phenylthiopyridine | wikipedia.org |

| 2-Halopyridines | PhCH₂OH | NMP | Not specified | 2-Benzyloxypyridine | wikipedia.org |

| 2,6-Dichloro-3-nitropyridine | NH₃/H₂O | Methanol | 35-40 | 2-Amino-6-chloro-3-nitropyridine | |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Not specified | 2-Piperidinyl-N-methylpyridinium |

This table illustrates the general applicability of SNAr on halopyridines and related compounds.

Advanced Fluorination Techniques

The introduction of fluorine into aromatic systems often requires specialized methods due to the unique reactivity of fluoride ions. Several advanced techniques have been developed to achieve efficient fluorination of pyridines.

Fluorodenitration Processes

Fluorodenitration involves the displacement of a nitro group with a fluoride ion. This reaction is particularly effective when the nitro group is activated by other electron-withdrawing substituents. While less common than halogen displacement, it can be a viable strategy. The success of fluorodenitration is highly dependent on the substrate and reaction conditions.

Generation and Reactivity of Pyridyltrialkylammonium Salt Intermediates

A modern approach to the synthesis of 2-fluoropyridines involves the generation of pyridyltrialkylammonium salt intermediates. This method often starts from a pyridine N-oxide, which is activated and then reacted with a tertiary amine to form the corresponding 2-trialkylammonium salt. These salts are highly reactive towards nucleophilic displacement by fluoride, providing a facile route to 2-fluoropyridines under mild conditions. This method offers excellent regioselectivity for the 2-position.

Modified Balz-Schiemann Reactions for Fluoropyridine Synthesis

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt. The traditional method involves the diazotization of an aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄).

For the synthesis of this compound, a plausible route involves the diazotization of 2-amino-6-bromo-3-nitropyridine. This precursor can be synthesized from the corresponding 2-amino-5-bromopyridine through nitration. rsc.org The subsequent Balz-Schiemann reaction would involve treatment with a diazotizing agent (e.g., sodium nitrite) and a fluoride source.

Modifications to the classical Balz-Schiemann reaction have been developed to improve yields and expand its scope. These include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes provide better results. Additionally, in situ diazotization and fluorination procedures have been developed to avoid the isolation of potentially unstable diazonium salts.

Table 3: Key Steps in a Potential Modified Balz-Schiemann Route

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Bromination | Br₂ / Acetic Acid | 2-Amino-5-bromopyridine | rsc.org |

| 2 | Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | rsc.org |

| 3 | Diazotization/Fluorination | NaNO₂ / HBF₄ (or other fluoride source) | This compound |

This table outlines a hypothetical, yet chemically sound, pathway based on established reactions.

Bromination Procedures on Pyridine Analogues

The introduction of a bromine atom at the C6 position of a pre-functionalized pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is governed by the directing effects of the existing substituents.

Regioselective Bromination Approaches

The successful synthesis of this compound hinges on the ability to control the position of bromination on a suitable pyridine precursor. The presence of a fluorine atom at the C2 position and a nitro group at the C3 position significantly deactivates the pyridine ring towards electrophilic attack. However, the directing effects of these groups can be exploited to achieve the desired C6 bromination.

One plausible synthetic route involves the direct bromination of 2-fluoro-3-nitropyridine. The fluorine atom, being an ortho-, para-director, and the nitro group, a meta-director, would both favor substitution at the C5 and C6 positions. The electronic deactivation of the ring by these groups necessitates the use of potent brominating agents and potentially harsh reaction conditions.

A more strategic approach involves the use of a directing group to ensure high regioselectivity. For instance, an amino group, a strong activating and ortho-, para-directing group, can be strategically placed on the pyridine ring to facilitate bromination at a specific position. A potential synthetic pathway could start from 2-amino-3-nitropyridine. Bromination of this compound would be expected to occur at the C5 position due to the strong directing effect of the amino group. Subsequent transformation of the amino group, for instance, via a Sandmeyer reaction, could then be employed to introduce the fluoro group.

An alternative strategy involves the bromination of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the C4 and C6 positions. Therefore, nitration of a 2-fluoropyridine-N-oxide followed by bromination could potentially lead to the desired product.

Research into the electrochemical bromination of pyridine derivatives has also shown promise in achieving high regioselectivity under mild conditions through the use of directing groups. nih.govresearchgate.net This method utilizes inexpensive and safe bromine salts and can be performed at room temperature, offering a sustainable alternative to traditional bromination methods. researchgate.net

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |

| 2-Amino-5-bromopyridine | Nitric Acid/Sulfuric Acid | 0-50°C | 2-Amino-5-bromo-3-nitropyridine | nih.gov |

| 2-Amino-3-nitropyridine | N-Bromosuccinimide (NBS) | Acetonitrile, 0-5°C | 2-Amino-5-bromo-3-nitropyridine | researchgate.net |

| 2-nitropyridin-3-ol | N-Bromosuccinimide (NBS) | Dichloromethane, reflux | 6-Bromo-2-nitropyridin-3-ol | |

| Pyridine derivatives | Bromine salts | Electrochemical, room temp. | meta-Brominated pyridines | nih.govresearchgate.net |

| Aralkyl ketones | N-Bromosuccinimide (NBS) | Montmorillonite K-10, Methanol, 60-65°C | α-Bromo aralkyl ketones | researchgate.net |

Synthetic Route Optimization and Scalability Studies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors need to be considered.

The choice of brominating agent is a critical parameter. While elemental bromine is effective, its use on a large scale can pose safety and handling challenges. N-Bromosuccinimide (NBS) is a common and safer alternative that often provides good regioselectivity. researchgate.netresearchgate.net The optimization of the reaction may involve screening different brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been used for the bromination of other pyridine derivatives. google.com

Solvent selection is another key aspect of optimization. The reaction should be conducted in a solvent that allows for good solubility of the reactants and facilitates the desired reaction pathway while minimizing side reactions. For the bromination of pyridine derivatives, solvents like dichloromethane and acetonitrile have been employed. researchgate.net The optimization process would involve evaluating a range of solvents to identify the one that provides the best balance of yield, purity, and ease of handling on a larger scale.

Temperature control is crucial for controlling the reaction rate and preventing the formation of undesired byproducts. The optimization studies would involve running the reaction at various temperatures to determine the optimal range that maximizes the yield of the desired product while minimizing energy consumption.

Catalyst selection and loading are also important variables. While some brominations can proceed without a catalyst, others may require one to enhance the reaction rate and selectivity. For instance, the use of zeolites has been shown to induce high para-selectivity in the bromination of some aromatic compounds. researchgate.net Optimization would involve screening different catalysts and their concentrations to find the most effective system.

Finally, the scalability of the entire synthetic route needs to be assessed. This includes evaluating the ease of work-up and purification procedures. A scalable process should ideally involve simple extraction and crystallization steps to isolate the final product in high purity, avoiding complex and costly chromatographic purification methods. Recent advancements in flow chemistry offer a promising avenue for the scalable and safe synthesis of substituted pyridines, providing precise control over reaction parameters and potentially improving yields and safety. acs.org

| Parameter | Considerations for Optimization | Potential Impact on Scalability |

| Brominating Agent | Safety (e.g., NBS vs. Br2), cost, reactivity, and selectivity. | Safer and more cost-effective reagents are preferred for large-scale production. |

| Solvent | Solubility of reactants, reaction rate, ease of removal, and environmental impact. | Solvents that are easily recoverable and have a low environmental footprint are advantageous. |

| Temperature | Reaction kinetics, byproduct formation, and energy consumption. | Lower reaction temperatures can reduce energy costs and improve safety. |

| Catalyst | Activity, selectivity, cost, and ease of separation/recycling. | Heterogeneous catalysts that can be easily recovered and reused are beneficial for scalability. |

| Work-up/Purification | Simplicity of the procedure, use of chromatography, and product purity. | Processes that avoid chromatography and allow for direct crystallization are highly desirable. |

Reactivity and Reaction Mechanisms of 6 Bromo 2 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of 6-bromo-2-fluoro-3-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring. This activation facilitates the displacement of the halide leaving groups by a wide range of nucleophiles.

Substituent Effects on SNAr Reactivity

The reactivity of this compound in SNAr reactions is a direct consequence of the electronic properties of its substituents. The nitro group at the C3 position is a powerful activating group, withdrawing electron density from the ring through both inductive and resonance effects. This deactivation of the ring makes it more susceptible to attack by nucleophiles.

The fluorine and bromine atoms at the C2 and C6 positions, respectively, also contribute to the electrophilicity of the ring through their inductive electron-withdrawing effects. However, their primary role in SNAr reactions is that of leaving groups. The relative ability of halogens to act as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached.

Positional Selectivity in Nucleophilic Attack

Nucleophilic attack on this compound can theoretically occur at either the C2 or C6 position, leading to the displacement of the fluoride or bromide ion, respectively. The regioselectivity of this attack is a delicate balance of electronic and steric factors.

Electronically, the nitro group at C3 activates both the ortho (C2) and para (C6) positions. The inductive effect of the nitro group is strongest at the adjacent C2 position, making it the most electron-deficient and, therefore, the most kinetically favored site for nucleophilic attack. However, the resonance effect of the nitro group stabilizes the negative charge in the Meisenheimer intermediate formed upon attack at both the C2 and C6 positions.

Sterically, the C6 position is less hindered than the C2 position, which is flanked by the nitro group. This can lead to a preference for nucleophilic attack at the C6 position, especially with bulky nucleophiles. The choice of solvent and reaction temperature can also influence the regioselectivity, with non-polar solvents sometimes favoring attack at the less sterically hindered position.

The following table summarizes the expected outcomes of SNAr reactions with various nucleophiles, based on the principles of positional selectivity.

| Nucleophile | Expected Major Product | Rationale |

| Small, hard nucleophiles (e.g., CH₃O⁻) | Substitution at C2 | Dominated by the strong inductive effect of the nitro group. |

| Bulky nucleophiles (e.g., (CH₃)₃CO⁻) | Substitution at C6 | Steric hindrance at the C2 position becomes significant. |

| Soft nucleophiles (e.g., RS⁻) | Can show mixed or variable selectivity | Influenced by both electronic and steric factors, as well as the nature of the thiol. |

Mechanistic Elucidation of Substitution Pathways

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

The negative charge of the Meisenheimer complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (fluoride or bromide) is expelled, and the aromaticity of the pyridine ring is restored.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a valuable synthetic handle for further functionalization. The challenge in this transformation lies in achieving chemoselectivity, preserving the bromo and fluoro substituents which are susceptible to reduction under certain conditions.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common method for the reduction of nitro groups. However, care must be taken to avoid dehalogenation. The choice of catalyst, solvent, and reaction conditions is crucial for achieving the desired selectivity.

| Catalyst | Conditions | Expected Outcome |

| Pd/C | H₂ (low pressure), room temperature | Potential for dehalogenation, especially debromination. justia.com |

| PtO₂ | H₂ (low pressure), room temperature | Generally more selective than Pd/C for preserving halogens. |

| Raney Nickel | H₂ (high pressure), elevated temperature | High activity, but also a higher risk of dehalogenation. google.com |

A patent describes the use of a vanadium compound as a co-catalyst in the hydrogenation of aromatic nitro compounds, which can suppress the formation of hydroxylamine intermediates and improve the purity of the resulting amine. google.com Another patent suggests that rhodium, ruthenium, iridium, platinum, or palladium catalysts modified with a phosphorus compound in the presence of a vanadium compound can be used for the selective hydrogenation of aromatic halonitro compounds. justia.com

Chemo-selective Reduction Reagents and Conditions

To circumvent the issue of dehalogenation often encountered in catalytic hydrogenation, various chemoselective reducing agents can be employed. These methods often offer milder reaction conditions and greater functional group tolerance.

Commonly used metal-based reducing agents include tin(II) chloride, iron powder, and zinc dust in the presence of an acid. These reagents are known for their ability to selectively reduce nitro groups in the presence of halogens. A patent for the production of 2,3-diamino-6-methoxypyridine describes the reduction of a nitropyridine derivative using stannous chloride dihydrate in the presence of concentrated hydrochloric acid. google.com

The following table provides an overview of common chemoselective reduction methods.

| Reagent | Conditions | Product |

| SnCl₂·2H₂O | HCl, Ethanol, reflux | 6-Bromo-2-fluoro-3-aminopyridine |

| Fe / NH₄Cl | Ethanol/Water, reflux | 6-Bromo-2-fluoro-3-aminopyridine |

| Zn / CH₃COOH | Room temperature | 6-Bromo-2-fluoro-3-aminopyridine |

Oxidation Chemistry of the Pyridine Ring System

The oxidation of the pyridine ring in this compound is a challenging transformation. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the nitro group at the C3 position and the halogen atoms at C2 and C6. This high degree of electron deficiency makes the aromatic system resistant to conventional oxidative reactions that typically target electron-rich systems.

While direct oxidation of the pyridine ring of this specific molecule is not extensively documented in the literature, related compounds offer insights. For instance, the oxidation of substituted pyridines often requires strong oxidizing agents and may lead to the formation of N-oxides. However, in the case of this compound, the existing nitro group already imparts significant N-oxide character through its resonance structures. Any further oxidation would likely require harsh conditions that could lead to ring degradation rather than controlled functionalization. Research on analogous compounds, such as 6-bromo-2-nitropyridin-3-ol, has focused on the oxidation of existing functional groups, like a hydroxyl group, rather than the pyridine ring itself .

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C6 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is a powerful tool for modifying the pyridine core. The C-Br bond at the 6-position of this compound is the primary site for this palladium-catalyzed reaction. The electron-deficient nature of the pyridine ring enhances the oxidative addition of the palladium catalyst to the C-Br bond, often facilitating the reaction under relatively mild conditions.

Studies on similarly substituted pyridines demonstrate the efficiency of this method. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in good yields, highlighting the general applicability to brominated, electron-rich (due to the amino group) pyridines acs.org. For the more electron-deficient this compound, the reaction is expected to be efficient, although specific examples are not prevalent in readily available literature. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents data for analogous compounds to illustrate typical reaction conditions.

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | acs.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | o-Dichlorobenzene | - | sigmaaldrich.com |

| 2-Bromo-6-chloropyridine C-nucleoside | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High | rsc.org |

Heck Coupling Methodologies

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. This compound can serve as the aryl halide component in this reaction. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst organic-chemistry.org.

While specific studies on the Heck coupling of this compound are limited, research on other brominated heterocycles provides a framework for potential reaction conditions. For example, the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with various acrylates has been investigated, showing a strong dependence on the catalyst, base, and solvent system rsc.org. This suggests that for a successful Heck reaction with this compound, careful optimization of these parameters would be necessary. The high trans-selectivity of the Heck reaction is a significant advantage organic-chemistry.org.

Palladium-Catalyzed C-X Bond Functionalization

Beyond C-C bond formation, palladium catalysis enables the functionalization of both the C-Br and C-F bonds. While the C-Br bond is more reactive and typically the first to undergo oxidative addition in cross-coupling reactions, the functionalization of the C-F bond is also possible, though it requires different catalytic systems and conditions youtube.com.

The C-F bond is generally stronger and less reactive than the C-Br bond. However, its activation can be achieved with specialized palladium catalysts, often involving specific ligands that promote the challenging oxidative addition step youtube.com. In the context of this compound, reactions would likely be selective for the C-Br bond under standard cross-coupling conditions. Selective C-F bond functionalization would necessitate prior reaction at the C-Br site or the use of catalyst systems specifically designed for C-F activation.

Mechanistic Insights into Cross-Coupling Processes

The mechanism for most palladium-catalyzed cross-coupling reactions involving this compound follows a general catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring nih.gov.

Transmetalation (for Suzuki-Miyaura): The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. Computational studies on bromopyridines suggest this step proceeds via a concerted mechanism researchgate.netchemscene.com.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle nih.gov.

For the Heck reaction, the transmetalation step is replaced by the migratory insertion of an alkene into the Pd-C bond, followed by β-hydride elimination. The regioselectivity in polysubstituted pyridines is influenced by both electronic and steric factors, with substitution generally favored at the most electrophilic carbon bearing a halogen sigmaaldrich.comnih.gov.

Derivatization Strategies for Pyridine Core Modification

Besides cross-coupling, the unique substitution pattern of this compound allows for several other derivatization strategies.

One of the most significant is Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nitro group. This allows for the displacement of one of the leaving groups. Interestingly, studies on related 3-nitropyridines have shown that the nitro group itself can act as a leaving group, being displaced by nucleophiles such as thiols nih.gov. This provides a direct method for introducing sulfur-based functionalities at the C3 position. The fluorine atom at the C2 position is also highly activated towards SNAr and can be displaced by various nucleophiles. The relative reactivity of the leaving groups (Br vs. F vs. NO₂) depends on the specific nucleophile and reaction conditions researchgate.net.

Another key derivatization pathway is the reduction of the nitro group . The nitro group can be readily reduced to an amino group using various reducing agents, such as iron in acetic acid or catalytic hydrogenation . This transformation is crucial as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The resulting 6-bromo-2-fluoro-pyridin-3-amine is a versatile intermediate for further functionalization, including diazotization reactions or the formation of amides.

Functional Group Interconversions and Transformations

The functional groups on the this compound ring can undergo a variety of transformations, allowing for the introduction of new functionalities and the synthesis of diverse substituted pyridines.

Nucleophilic Aromatic Substitution:

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. Both the fluorine and bromine atoms are potential leaving groups. Generally, the fluorine atom at the 2-position is more susceptible to displacement by nucleophiles than the bromine atom at the 6-position. This is because the position para to the nitro group (the 6-position) is less activated than the ortho position (the 2-position).

Studies on related 2-nitropyridines have shown that various nucleophiles, including amines, thiols, and alkoxides, can readily displace a leaving group at the 2-position. For instance, reactions with thiols have been shown to selectively substitute a nitro group at the 3-position in the presence of a halogen at the 5-position, suggesting the high reactivity of the positions activated by the nitro group. rsc.org

Reduction of the Nitro Group:

The nitro group at the 3-position can be selectively reduced to an amino group using various reducing agents. Common reagents for this transformation include metals such as iron, tin, or zinc in acidic media, or catalytic hydrogenation. The resulting 3-amino-6-bromo-2-fluoropyridine is a valuable intermediate for further functionalization, such as diazotization reactions or the formation of heterocyclic rings. Careful control of reaction conditions is often necessary to avoid over-reduction or side reactions. For example, reduction of some nitropyridines can sometimes lead to the formation of hydroxylamines as intermediates or final products. researchgate.net

Cross-Coupling Reactions:

The bromine atom at the 6-position serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties at the 6-position. This is supported by the successful Sonogashira coupling of the related 6-bromo-3-fluoro-2-cyanopyridine with various alkynes. nih.gov Similarly, Suzuki coupling with boronic acids or their esters, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible transformations at the C6-Br bond.

Table 1: Plausible Functional Group Interconversions of this compound

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | R-NH2, base | 6-Bromo-2-(alkyl/arylamino)-3-nitropyridine | Nucleophilic Aromatic Substitution of Fluorine |

| This compound | R-SH, base | 6-Bromo-2-(alkyl/arylthio)-3-nitropyridine | Nucleophilic Aromatic Substitution of Fluorine |

| This compound | Fe, HCl or H2, Pd/C | 3-Amino-6-bromo-2-fluoropyridine | Reduction of Nitro Group |

| This compound | R-C≡CH, Pd catalyst, Cu(I), base | 6-Alkynyl-2-fluoro-3-nitropyridine | Sonogashira Coupling |

| This compound | Ar-B(OH)2, Pd catalyst, base | 6-Aryl-2-fluoro-3-nitropyridine | Suzuki Coupling |

Construction of Fused and Multi-substituted Pyridine Architectures

The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems and complex multi-substituted pyridines. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrido[2,3-b]pyrazines:

The 2-fluoro and 3-nitro substituents can be transformed to set the stage for the construction of a pyrazine ring fused to the pyridine core. A plausible synthetic route would involve the initial reduction of the nitro group to an amine, yielding 3-amino-6-bromo-2-fluoropyridine. Subsequent nucleophilic substitution of the fluorine atom by an amine would lead to a 2,3-diaminopyridine derivative. This diamine can then undergo condensation with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrido[2,3-b]pyrazine ring system. nih.govnih.gov

Synthesis of Imidazo[1,2-a]pyridines:

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-haloketone. Starting from this compound, a multi-step sequence can be envisioned. First, nucleophilic substitution of the fluorine at the 2-position with an amine would yield a 2-amino-6-bromo-3-nitropyridine derivative. Subsequent reduction of the nitro group would provide the corresponding 2,3-diamino compound. Alternatively, direct amination of the 2-position followed by cyclization strategies can be employed. For instance, reaction of a 2-aminopyridine with chloroacetaldehyde is a known method for constructing the imidazo[1,2-a]pyridine scaffold. google.commdpi.com

Synthesis of Triazolopyridines:

Triazolopyridines can be synthesized from appropriately substituted pyridine precursors. ontosight.ai A potential pathway starting from this compound could involve the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization or reaction with an azide source to form the fused triazole ring. Another approach could involve the reaction of a hydrazine derivative with the 2-fluoro position, followed by cyclization.

Table 2: Proposed Strategies for Fused Heterocycle Synthesis

| Target Fused System | Proposed Key Intermediate | Key Reaction Steps |

| Pyrido[2,3-b]pyrazine | 6-Bromo-pyridine-2,3-diamine | 1. Reduction of nitro group. 2. Nucleophilic substitution of fluorine with an amine. 3. Condensation with a 1,2-dicarbonyl compound. |

| Imidazo[1,2-a]pyridine | 2-Amino-6-bromo-3-substituted-pyridine | 1. Nucleophilic substitution of fluorine with an amine. 2. Reaction with an α-haloketone or equivalent. |

| rsc.orgontosight.ainih.govTriazolo[4,3-a]pyridine | 2-Hydrazinyl-6-bromo-3-nitropyridine | 1. Nucleophilic substitution of fluorine with hydrazine. 2. Cyclization with a one-carbon synthon (e.g., formic acid, orthoesters). |

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 6-Bromo-2-fluoro-3-nitropyridine is expected to be dominated by strong absorptions corresponding to the nitro group and the aromatic pyridine (B92270) ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated to appear as two distinct and intense bands, typically in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. The presence of a bromine atom at the 6-position and a fluorine atom at the 2-position will likely influence the exact frequencies of these vibrations.

The C=N and C=C stretching vibrations of the pyridine ring are expected to be observed in the 1600-1400 cm⁻¹ region. The C-F stretching vibration should give rise to a strong absorption band, typically found in the 1250-1020 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560-1520 | Strong |

| C=N Stretch (Pyridine Ring) | 1600-1550 | Medium |

| C=C Stretch (Pyridine Ring) | 1500-1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1385-1345 | Strong |

| C-F Stretch | 1250-1020 | Strong |

| C-Br Stretch | 600-500 | Medium |

Raman Spectroscopy Investigations

In Raman spectroscopy, the symmetric vibrations of the nitro group are expected to be particularly active. The pyridine ring breathing modes, which are characteristic of the aromatic system, should also be prominent. Due to the presence of heavy bromine and electronegative fluorine atoms, shifts in the positions and intensities of the pyridine ring vibrations are expected compared to unsubstituted pyridine. The C-Br and C-F stretching vibrations will also be observable in the Raman spectrum, complementing the FTIR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the electronic environment around the hydrogen, carbon, and fluorine nuclei in this compound.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the nitro and fluoro groups, these protons will be significantly deshielded and are expected to resonate at downfield chemical shifts. The proton at the 5-position is expected to appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position should also appear as a doublet, coupled to the proton at the 5-position. Further coupling to the ¹⁹F nucleus at the 2-position may also be observed, leading to more complex splitting patterns (doublet of doublets).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-4 | 8.0 - 8.5 | dd | J(H4-H5) ≈ 8-9, J(H4-F2) ≈ 1-2 |

| H-5 | 7.5 - 8.0 | d | J(H5-H4) ≈ 8-9 |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 (d, ¹JCF) |

| C-3 | 145 - 155 |

| C-4 | 130 - 140 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

Fluorine (¹⁹F) NMR Spectroscopic Profiling

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom at the 2-position. The chemical shift of this fluorine will be influenced by the electronic effects of the nitro and bromo substituents on the pyridine ring. The signal is expected to be a doublet of doublets due to coupling with the adjacent protons at the 3- and 4-positions, although the coupling to H-3 is absent in the final molecule. Therefore, it will likely appear as a doublet due to coupling with H-4.

| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-2 | -70 to -90 | d |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

A detailed analysis of the UV-Vis absorption spectrum of this compound would provide insights into its electronic structure and the transitions between electronic energy levels. The chromophoric nature of the nitro group (-NO2) and the pyridine ring would be expected to give rise to characteristic absorption bands.

Typically, the UV-Vis spectrum of a compound like this would be recorded in various solvents to study the effect of solvent polarity on the electronic transitions. The expected transitions would be of the types n → π* and π → π*. The nitro group, in conjunction with the pyridine ring, would likely lead to absorption maxima in the UV region. The precise wavelengths (λmax) and molar absorptivity (ε) values would be tabulated to provide a quantitative measure of the light absorption. Without experimental data, a representative data table cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular weight of 220.98 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z values corresponding to [C5H2(79)BrFN2O2]+ and [C5H2(81)BrFN2O2]+.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the nitro group (NO2, 46 Da), the bromine atom (79/81 Da), or the fluorine atom (19 Da). The analysis of the resulting fragment ions would help to piece together the molecule's structure. A detailed fragmentation table would typically be presented as follows, but is not possible without experimental data.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Loss |

|---|---|---|

| 221/223 | [M]+• | - |

| 175/177 | [M - NO2]+ | NO2 |

| 142 | [M - Br]+ | Br |

| 202/204 | [M - F]+ | F |

This table is for illustrative purposes only and is not based on experimental data.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Based on the crystal structure, the intermolecular interactions that stabilize the crystal packing would be analyzed. For this compound, one would expect to observe various non-covalent interactions. These could include halogen bonding (C-Br···O or C-Br···N), π-π stacking interactions between the pyridine rings, and dipole-dipole interactions arising from the polar C-F, C-Br, and N-O bonds. The analysis would describe how these interactions guide the self-assembly of the molecules into a specific three-dimensional architecture. Without a determined crystal structure, a discussion of these motifs remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These calculations are based on solving the Schrödinger equation for a given molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A primary application of DFT is the optimization of molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. For 6-Bromo-2-fluoro-3-nitropyridine, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C-N (nitro) | Data not available | ||

| N-O | Data not available | ||

| C-C | Data not available | ||

| C-N (ring) | Data not available | ||

| C-C-N | Data not available | ||

| F-C-N | Data not available | ||

| O-N-O | Data not available | ||

| F-C-C-N | |||

| Br-C-C-N |

Electronic Structure Characterization

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. This includes the analysis of frontier molecular orbitals, charge distribution, and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo substituents is expected to lower the energies of both the HOMO and LUMO.

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide insights into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. In this compound, the electronegative fluorine, nitrogen (of the nitro group), and oxygen atoms are expected to carry partial negative charges, while the carbon atoms attached to them will have partial positive charges.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the fluorine atom, with positive potential near the hydrogen atoms and the carbon atoms of the pyridine (B92270) ring.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT, can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (for nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N) can aid in the interpretation of experimental NMR spectra, especially for complex molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

Reactivity Indices

Reactivity indices derived from conceptual DFT provide a quantitative measure of a molecule's reactivity.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to different types of chemical reactions.

Electrophilicity Indices: The global electrophilicity index provides a measure of a molecule's ability to accept electrons. This index is useful for comparing the electrophilic character of different molecules and for predicting the outcome of reactions involving electrophiles.

Mechanistic Investigations using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can gain a detailed understanding of how reactants are converted into products.

Transition State Characterization and Reaction Pathway Analysis

For a given reaction involving this compound, computational methods can be used to locate and characterize the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the activation energy of the reaction. Furthermore, by mapping out the entire reaction pathway, from reactants through the transition state to products, a detailed understanding of the reaction mechanism can be achieved. This includes identifying any intermediates that may be formed during the course of the reaction.

Computational Modeling of Substituent Effects on Reaction Kinetics

The reactivity of the pyridine ring is profoundly influenced by its substituents. In this compound, the presence of a nitro group (-NO₂) and two halogen atoms (fluoro- and bromo-) renders the aromatic ring highly electron-deficient. This electronic profile is a critical determinant of the molecule's reaction kinetics, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Computational modeling, primarily using Density Functional Theory (DFT), serves as a powerful tool to predict and rationalize these effects. DFT calculations can elucidate the mechanism of SNAr reactions, confirming stepwise pathways that involve the initial addition of a nucleophile followed by the elimination of a leaving group. The substituents govern the regioselectivity and the rate of reaction by modulating the stability of the intermediates and the height of the activation energy barriers.

The key electronic effects of the substituents on the pyridine ring are:

Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group strongly activates the pyridine ring towards nucleophilic attack. Studies on nitropyridines confirm that electron-withdrawing substituents facilitate the displacement of other groups on the ring. researchgate.net

Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a capacity for a +R (resonance-donating) effect, which is often weaker than its inductive pull in aromatic systems. Its presence can significantly influence the charge distribution on adjacent carbon atoms.

The combined influence of these three substituents makes the pyridine ring in this compound particularly susceptible to nucleophilic attack. Computational models can predict reaction rates by calculating the Gibbs free energy of activation (ΔG*). A linear correlation between the electrophilicity of the aromatic substrate and the activation free energy is often observed, providing a robust method for predicting reactivity. Quantum chemical calculations for various substituted pyridine-N-oxides have shown that strong electron-withdrawing groups lead to an increase in the electron affinity value, which can be correlated with reactivity. researchgate.net For this compound, DFT calculations would likely predict a low activation energy for nucleophilic attack, particularly at positions activated by the nitro group.

Table 1: Anticipated Electronic Contributions of Substituents in this compound

| Substituent | Position | Primary Inductive Effect | Primary Resonance Effect | Expected Impact on Ring Reactivity (SNAr) |

| Nitro (-NO₂) | 3 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Activation |

| Fluoro (-F) | 2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Moderate to Strong Activation |

| Bromo (-Br) | 6 | Moderately Withdrawing (-I) | Weakly Donating (+R) | Moderate Activation |

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic technologies. rsc.orgnih.gov These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. A key molecular feature for NLO activity is a large change in dipole moment upon electronic excitation, which is often found in π-conjugated systems featuring electron-donating and electron-accepting groups (a 'push-pull' structure). bohrium.com

While this compound does not possess a classic 'push-pull' architecture, the strong electron-withdrawing nature of its three substituents (nitro, fluoro, and bromo) creates a highly polarized molecule with a significant ground-state dipole moment. This intramolecular charge transfer character is a prerequisite for NLO response. Theoretical investigations using quantum chemical methods are essential for predicting and understanding the NLO properties of such molecules. researchgate.net

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). nlosource.com These tensors describe the linear and non-linear changes in the molecular dipole moment induced by an applied electric field. dtic.mil The first hyperpolarizability (β) is of particular interest as it governs second-order NLO phenomena like second-harmonic generation.

Computational methods such as DFT and Møller-Plesset perturbation theory (MP2) are employed to calculate these properties. bohrium.com For instance, DFT calculations at the B3LYP or CAM-B3LYP level of theory have been successfully used to predict the NLO properties of various organic compounds, including pyridine derivatives. researchgate.netjmaterenvironsci.com These calculations can determine the components of the polarizability and hyperpolarizability tensors, from which the average values (⟨α⟩ and βtotal) are derived. researchgate.net

For this compound, a significant first hyperpolarizability (β) value would be anticipated. The strong polarization induced by the nitro and fluoro groups is expected to lead to a substantial NLO response. While specific calculated values for this molecule are not available, data from analogous compounds provide a reference for the expected magnitude. For comparison, theoretical studies on other organic NLO materials have reported β values many times greater than that of urea, a standard reference material. consensus.app

Table 2: Representative Calculated NLO Properties for Substituted Organic Molecules (Illustrative Examples)

| Compound | Method/Basis Set | Average Polarizability ⟨α⟩ (esu) | First Hyperpolarizability βtotal (esu) | Reference |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | 6.77 x 10-23 | - | nih.gov |

| Designed DTS(FBTTh₂)₂-Based Derivative (MSTD7) | M06/6-31G(d,p) | 3.485 x 10-22 | 13.44 x 10-27 | nih.gov |

| 1,3-dinitropyrene | DFT | - | 26 times that of Urea | consensus.app |

Note: This table provides examples from the literature for different molecules to illustrate typical values and is not representative of this compound itself.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing detailed insight into their conformational preferences and dynamics. nih.govmun.ca By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its stable, low-energy conformations. mun.ca

For a relatively small and rigid molecule like this compound, the conformational landscape is less complex than that of large biomolecules. The primary degree of freedom for conformational change is the rotation of the nitro group around the C-N bond. The orientation of the nitro group relative to the plane of the pyridine ring can be influenced by steric and electronic factors.

Table 3: Key Dihedral Angle for Conformational Analysis of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Significance |

| τ | C2 | C3 | N (nitro) | O (nitro) | Defines the rotation of the nitro group relative to the pyridine ring. |

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 6-Bromo-2-fluoro-3-nitropyridine a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The bromo and fluoro substituents serve as versatile handles for various cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, such as an amino group, which opens up further avenues for molecular elaboration.

The reactivity of the bromo and fluoro groups allows for their selective participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. For instance, the bromine atom at the 6-position can be selectively displaced via a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl substituent. Subsequently, the fluorine atom at the 2-position can be targeted in a Buchwald-Hartwig amination to introduce a diverse range of amino groups. This stepwise functionalization allows for the controlled and predictable assembly of intricate molecular frameworks.

The nitro group at the 3-position adds another layer of synthetic versatility. It can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This amino group can also serve as a key pharmacophore in the final target molecule or as a directing group for subsequent electrophilic aromatic substitution reactions. The presence of these three functional groups with orthogonal reactivity profiles allows for a modular and efficient approach to the synthesis of complex, highly substituted pyridine derivatives.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd catalyst, base | 6-Aryl-2-fluoro-3-nitropyridine |

| Buchwald-Hartwig Amination | This compound | Primary/Secondary Amine | Pd catalyst, base | 6-Amino-2-fluoro-3-nitropyridine |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd/Cu catalyst, base | 6-Alkynyl-2-fluoro-3-nitropyridine |

| Stille Coupling | This compound | Organostannane | Pd catalyst | 6-Substituted-2-fluoro-3-nitropyridine |

Building Block for Heterocyclic Compound Libraries

The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent scaffold for the generation of libraries of heterocyclic compounds due to its multiple points of diversification. By systematically varying the reactants in the cross-coupling and functional group transformation reactions described above, a vast array of structurally distinct molecules can be synthesized from this single starting material.

For example, a library of 2,3,6-trisubstituted pyridines can be generated by first performing a Suzuki coupling at the 6-position with a panel of different boronic acids. Each of the resulting products can then be subjected to a Buchwald-Hartwig amination at the 2-position with a diverse set of amines. Finally, the nitro group at the 3-position can be reduced and acylated with various acyl chlorides or sulfonyl chlorides. This combinatorial approach can rapidly generate a large number of novel compounds with high structural diversity, which can then be screened for biological activity.

Furthermore, the reactive nature of the pyridine ring in this compound can be exploited to construct fused heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions with other introduced functional groups, can lead to the formation of bicyclic and tricyclic heteroaromatic compounds. These more rigid and conformationally constrained molecules are often sought after in drug design.

Utility in the Preparation of Precursors for Agrochemical Research

The pyridine ring is a common motif in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel agrochemical candidates. The introduction of fluorine atoms into agrochemicals is known to often enhance their biological activity and metabolic stability.

The synthetic handles on this compound allow for the attachment of various toxophoric groups and moieties that can modulate the compound's herbicidal, insecticidal, or fungicidal properties. For example, the bromo group can be used to link the pyridine core to other heterocyclic systems known to possess agrochemical activity. The fluoro and nitro groups can also be manipulated to fine-tune the electronic properties and lipophilicity of the molecule, which are critical parameters for its efficacy and environmental fate. While specific patented agrochemicals directly derived from this compound are not extensively documented, the structural motifs present in this compound are analogous to those found in known agrochemically active molecules, suggesting its potential in this area of research.

Potential Applications in the Development of Advanced Organic Materials

The field of materials science is increasingly looking towards highly functionalized organic molecules for the development of advanced materials with tailored electronic and optical properties. Substituted pyridines are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices due to their electron-deficient nature, which can facilitate electron transport.

The versatility of this compound allows for the synthesis of novel organic materials with tunable properties. Through cross-coupling reactions, various chromophoric and electronically active groups can be attached to the pyridine core. For instance, Suzuki coupling can be used to introduce extended π-conjugated systems, which are essential for charge transport and light emission in organic electronic devices. The electron-withdrawing nitro group and the electronegative fluorine atom can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is crucial for optimizing device performance. The ability to systematically modify the molecular structure of materials derived from this compound opens up possibilities for the rational design of new organic materials with enhanced performance characteristics.

Future Directions and Emerging Research Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical manufacturing for compounds like 6-bromo-2-fluoro-3-nitropyridine is increasingly tied to the principles of green chemistry and sustainability. A primary challenge is the development of synthetic routes that are not only efficient in yield but also in atom economy, minimizing waste and environmental impact. acs.orgprimescholars.com

Current synthetic strategies for functionalized pyridines often involve multi-step processes that can generate significant waste. acs.org Future research will likely focus on the following areas:

Renewable Feedstocks: Investigating the use of renewable resources, such as glycerol, in combination with ammonia (B1221849) over zeolite catalysts, presents a potential long-term sustainable pathway for producing the core pyridine (B92270) structure. rsc.org

Catalytic Systems: There is a move towards employing reusable, heterogeneous catalysts like metal-organic frameworks (MOFs) or surface-modified supports. acs.org These catalysts can simplify product purification and reduce the amount of catalyst waste. For instance, the fabrication of a PET@UiO-66 vial has been reported as a robust catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org

Process Intensification: Techniques like microwave-assisted synthesis are being explored to dramatically reduce reaction times and energy consumption compared to conventional heating methods. acs.orgnih.gov One-pot multicomponent reactions are also a key area, as they combine several synthetic steps into a single operation, which increases efficiency and reduces solvent use. acs.orgnih.gov

Alternative Reagents: Research into replacing hazardous reagents is crucial. For example, using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for nitrosation reactions offers a metal- and acid-free alternative to traditional methods. rsc.org Similarly, developing safer nitration methods is a priority. While direct nitration of the pyridine ring is often sluggish, methods using dinitrogen pentoxide (N₂O₅) followed by treatment with sodium bisulfite have been developed, and optimizing these for safety and efficiency is an ongoing goal. researchgate.netntnu.no

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Catalysts | Often homogeneous, non-reusable | Heterogeneous, reusable (e.g., MOFs, zeolites) acs.orgrsc.org |

| Solvents | Often toxic and volatile organic solvents | Greener alternatives (water, ionic liquids) or solvent-free conditions rsc.orgrasayanjournal.co.in |

| Energy | High energy consumption, long reaction times | Microwave-assisted synthesis, reduced reaction times nih.gov |

| Efficiency | Multi-step, lower atom economy | One-pot multicomponent reactions, high atom economy acs.org |

| Waste | Significant byproduct and solvent waste | Reduced waste generation, easier product isolation rasayanjournal.co.in |

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique electronic nature of the this compound ring, with its electron-withdrawing groups and strategically placed halogens, makes it a prime candidate for exploring novel reaction pathways.

A significant area of emerging research is the application of photoredox catalysis . mdpi.com This technique uses visible light to initiate single-electron transfer (SET) processes, enabling bond formations under exceptionally mild conditions. researchgate.net For a molecule like this compound, this could lead to:

Radical Functionalization: Generation of pyridinyl radicals allows for novel C-H functionalization reactions, offering reactivity patterns distinct from classical Minisci-type chemistry. acs.org This opens the door to installing alkyl or other functional groups at positions that are difficult to access through traditional ionic pathways.

Cross-Coupling Reactions: Photoredox catalysis, often in combination with nickel (dual catalysis), can facilitate cross-coupling reactions, potentially allowing the bromine atom to be replaced with a wide array of substituents under milder conditions than traditional palladium-catalyzed methods. nih.gov

Alkene Functionalization: Visible-light-induced strategies can be used for the functionalization of alkenes, leading to the synthesis of complex nitrogen-containing frameworks. rsc.org

Beyond photoredox catalysis, research continues into other novel catalytic systems. This includes the development of iridium catalysts for the dehydrogenative heterocondensation of amino alcohols to form meta-functionalized pyridines, a method that highlights innovation in constructing substituted pyridine rings. nih.gov Additionally, methods like the vicarious nucleophilic substitution (VNS) offer powerful ways to introduce carbon substituents onto the electron-deficient nitropyridine ring. acs.orgresearchgate.net

Integration of Advanced Computational Chemistry for Predictive Synthesis and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and overcoming challenges in synthetic chemistry. nih.govnih.gov For this compound and its derivatives, computational approaches offer significant predictive power.

Predictive Synthesis: DFT calculations can model reaction mechanisms, such as those in nucleophilic aromatic substitution or photoredox-catalyzed cycles. nih.govacs.orgnih.gov This allows researchers to predict the feasibility of a proposed reaction, identify potential byproducts, and understand the regioselectivity, thereby saving significant laboratory time and resources. For example, computational studies can analyze the effects of substituents on the electron density of the pyridine ring, predicting how they will influence reactivity. researchgate.net

Rational Design of Functional Molecules: As derivatives of this compound are often investigated for biological activity, computational tools are crucial for rational drug design. nih.govacs.org Molecular docking simulations can predict how these molecules will bind to target proteins, such as kinases. acs.orgfrontiersin.org This enables the in silico design of novel inhibitors with improved potency and selectivity before they are ever synthesized. For instance, studies have shown how modifying a pyridine scaffold can enhance binding affinity to a target enzyme, guiding the synthesis of more effective compounds. frontiersin.org

Understanding Electronic Properties: Advanced computational methods can accurately predict the electronic and photophysical properties of new molecules. nih.govacs.org This is particularly relevant for designing derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, where properties like the HOMO-LUMO gap and absorption spectra are critical. nih.gov

Table 2: Applications of Computational Chemistry in Pyridine Research

| Computational Technique | Application | Research Goal |

| Density Functional Theory (DFT) | Reaction mechanism analysis nih.gov | Predict reaction outcomes, understand regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic/photophysical properties nih.gov | Design molecules for materials science (e.g., OLEDs). |

| Molecular Docking | Simulation of ligand-protein binding frontiersin.org | Rational design of enzyme inhibitors and therapeutic agents. |

| Molecular Dynamics (MD) Simulation | Analysis of conformational stability and interactions | Evaluate the stability of designed inhibitors in a biological environment. frontiersin.org |

Interdisciplinary Research with Emerging Chemical Technologies